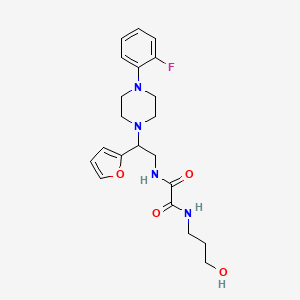

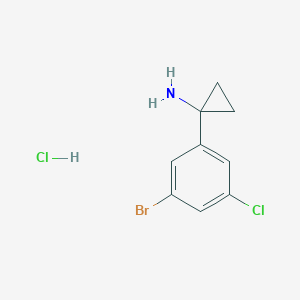

![molecular formula C22H22N4O2 B2962108 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide CAS No. 1795416-65-7](/img/structure/B2962108.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the pyrrolidine and benzo[d]oxazole rings would likely result in a rigid, cyclic structure, while the cyanophenyl and propanamide groups could potentially introduce some flexibility into the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitrogen in the pyrrolidine ring could potentially act as a nucleophile, while the carbonyl group in the propanamide could potentially be involved in condensation reactions .Scientific Research Applications

Hybrid Anticonvulsant Agents

Research in the field of medicinal chemistry has led to the design and synthesis of hybrid molecules combining chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide. These efforts aim to develop new anticonvulsant agents with enhanced efficacy and safety profiles. For instance, Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing promising results in preclinical seizure models, indicating the potential of these compounds as anticonvulsant agents (Kamiński et al., 2015). Similarly, another study synthesized related compounds demonstrating favorable anticonvulsant properties and safety profiles, suggesting these hybrid molecules' potential in treating epilepsy (Kamiński et al., 2016).

Heterocyclic Compounds Synthesis

Heterocyclic compounds have significant importance in medicinal chemistry due to their biological and pharmacological properties. Research efforts include the synthesis of benzoxazolylethylpyrimidine derivatives through condensation reactions, indicating the versatility of these structures in developing potential therapeutic agents. For example, Harutyunyan et al. (2015) described the synthesis of N-(pyridin-2-yl)propanamides and related compounds, demonstrating the potential of these methods in creating novel heterocyclic compounds (Harutyunyan et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, investigations of its reactivity and potential uses, and toxicity testing to assess its safety .

properties

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(4-cyanophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c23-14-17-9-7-16(8-10-17)11-12-21(27)24-15-18-4-3-13-26(18)22-25-19-5-1-2-6-20(19)28-22/h1-2,5-10,18H,3-4,11-13,15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJHHYKONXDJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)

![Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2962030.png)

![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one hydrochloride](/img/structure/B2962032.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-bromo-2H-chromen-2-one](/img/structure/B2962035.png)

![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2962037.png)

![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)

![2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2962043.png)

![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2962048.png)